![molecular formula C10H10N2O2 B3002941 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole CAS No. 919021-53-7](/img/structure/B3002941.png)
7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest due to their biological activity. For instance, novel dihydropyrrolopyrazole-substituted benzimidazoles were synthesized and evaluated as inhibitors of various kinases, demonstrating potent inhibition of the transforming growth factor-beta type I receptor (TGF-beta RI) and selectivity against TGF-beta RII and MLK-7 kinases . This suggests that the synthesis of benzimidazole derivatives can be tailored to produce compounds with specific biological activities.
Molecular Structure Analysis
While the molecular structure of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole is not analyzed in the provided papers, the structural analysis of related compounds can be indicative of the importance of specific functional groups and the overall molecular framework in determining the biological activity of benzimidazole derivatives .
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of benzimidazole derivatives. For example, the reaction of 1-benzyl-5-nitroimidazole with a carbanion generated from chloroform and potassium tert-butoxide led to the formation of 1-benzyl-4-dichloromethyl-5-nitroimidazole, which was used as an intermediate in the synthesis of biologically active compounds . This demonstrates the utility of nucleophilic substitution reactions in the synthesis of complex benzimidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are crucial for their biological activity and pharmacokinetic profile. Although the provided papers do not directly discuss the properties of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole, they do provide information on the properties of related compounds. For instance, certain benzoperimidine derivatives exhibited cytotoxic activity against various cell lines and showed the ability to overcome multidrug resistance, which is a significant property for antitumor agents .
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
A study by Prajapat and Talesara (2016) explored the synthesis of compounds related to 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole, focusing on their potential anti-inflammatory applications. The compounds exhibited significant in-vivo anti-inflammatory activity, as compared to standard drugs like Diclofenac (Prajapat & Talesara, 2016).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole. For instance, Karalı et al. (2004) synthesized benzimidazole derivatives and evaluated their in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Karalı et al., 2004). Similarly, Salahuddin et al. (2017) investigated the antimicrobial activity of 1H-benzimidazole derivatives, finding them effective against bacterial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).
Antitubercular and Antimicrobial Properties
Maste et al. (2011) synthesized benzimidazole acetic acid derivatives, investigating their biological activities, including promising antitubercular and antimicrobial activities (Maste et al., 2011).
Synthesis and Characterization for Pharmaceutical Interest
El-Ablack (2011) conducted a study on the synthesis of new benzimidazole derivatives, exploring their potential in pharmaceutical applications, particularly focusing on their antibacterial and antifungal activity (El-Ablack, 2011).
Propiedades
IUPAC Name |
1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIZGEHEMQNNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)NC=N3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)
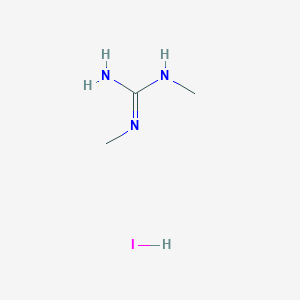
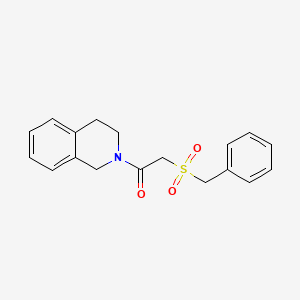
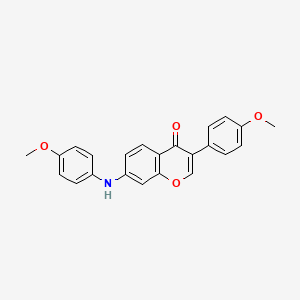
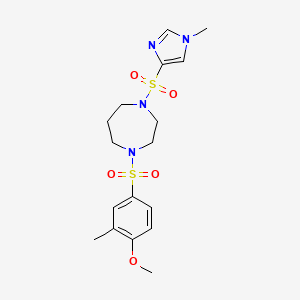
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
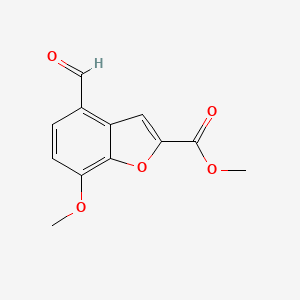



![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)
![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)